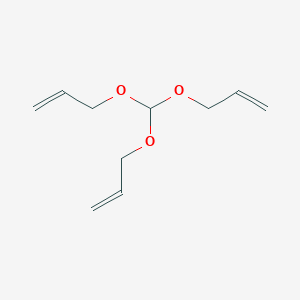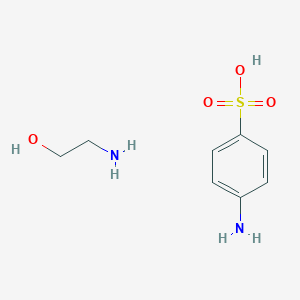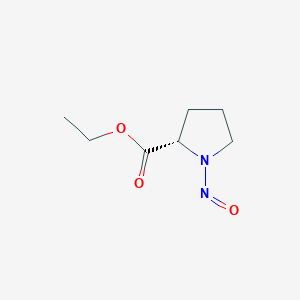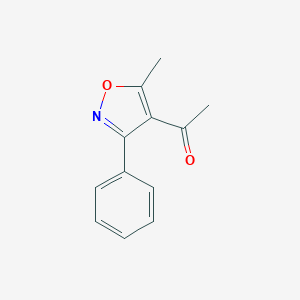
1-(5-甲基-3-苯基异恶唑-4-基)乙酮
描述
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is a chemical compound with the molecular formula C12H11NO2. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities.
科学研究应用
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone has been extensively studied for its applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
准备方法
The synthesis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone typically involves a 1,3-dipolar cycloaddition reaction of nitrile oxides with sodium pentane-2,4-dionate. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
作用机制
The mechanism of action of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
相似化合物的比较
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone can be compared with other similar compounds, such as:
(5-Methyl-3-phenylisoxazol-4-yl)methanol: This compound has a hydroxyl group instead of a ketone group, leading to different chemical and biological properties.
4-(Bromoacetyl)-5-methyl-3-phenylisoxazole:
The uniqueness of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPHDEBMXBDBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312475 | |
| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19212-42-1 | |
| Record name | 19212-42-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Q1: What is the molecular structure of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone and how was it synthesized?
A1: 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is an organic compound featuring an isoxazole ring core. [] It was synthesized through a 1,3-dipolar cycloaddition reaction. This type of reaction involves a nitrile oxide reacting with sodium pentane-2,4-dionate to form the isoxazole ring structure. [] A key structural feature of this compound is the dihedral angle of 84.8° between the isoxazole and phenyl rings within the molecule. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
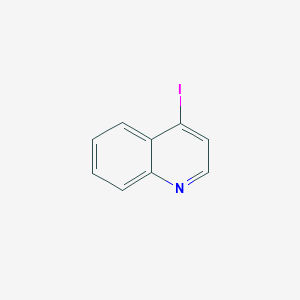

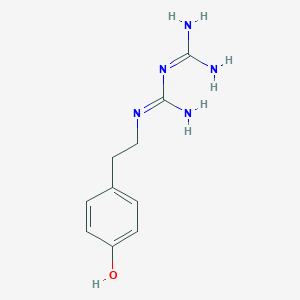
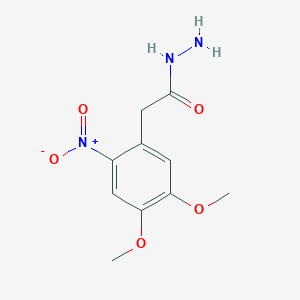
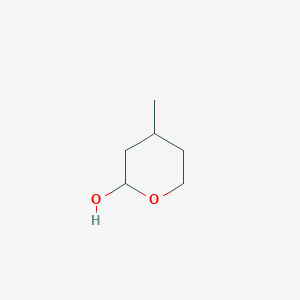
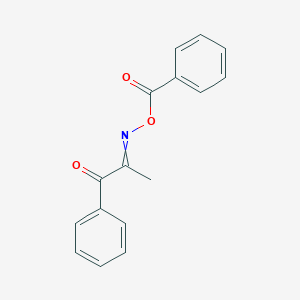
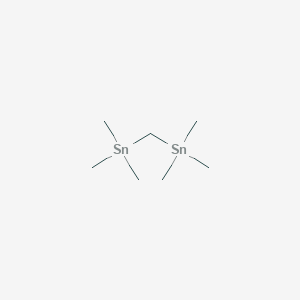
![nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene](/img/structure/B101432.png)
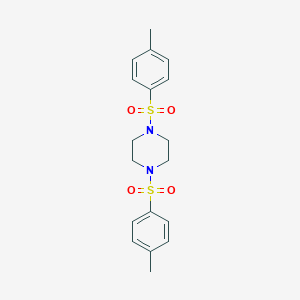

![N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B101435.png)
